
1-Methyl-3-cyanopyridinium
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Overview
Description
1-Methyl-3-cyanopyridinium is a useful research compound. Its molecular formula is C7H7N2+ and its molecular weight is 119.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-Methyl-3-cyanopyridinium derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. For instance, a study reported that certain cyanopyridine derivatives showed IC50 values lower than that of the standard chemotherapeutic agent 5-fluorouracil, indicating their potential efficacy in cancer treatment .
Mechanism of Action
The anticancer effects are attributed to the inhibition of key enzymes such as Pim-1 kinase, which plays a crucial role in cancer cell survival and proliferation. Inhibiting this enzyme can lead to apoptosis in cancer cells, making this compound a promising candidate for further development in cancer therapy .
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients
this compound is utilized in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as an intermediate in the production of drugs targeting conditions such as hypertension and diabetes. The versatility of cyanopyridine derivatives facilitates the design of new molecules with enhanced biological activities, including antimicrobial and anti-inflammatory properties .
Ionic Liquids and Solvent Applications
Use as Ionic Liquids
The compound can form ionic liquids when combined with tricyanomethanides. These ionic liquids are characterized by their low volatility and high thermal stability, making them suitable for applications in solvent extraction processes. Specifically, this compound tricyanomethanide has been explored as a selective solvent for separating alkene-alkane mixtures, showcasing its utility in chemical engineering and process optimization .
Agrochemical Applications
Pesticide Development
Research has indicated that derivatives of 3-cyanopyridine can be effective in developing agrochemicals, particularly pesticides. Their ability to inhibit specific biological pathways in pests can lead to more effective pest control strategies while minimizing environmental impact .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents with significant cytotoxicity against various cell lines | IC50 values lower than standard treatments; effective Pim-1 kinase inhibitors |
Pharmaceutical Synthesis | Intermediate for drugs targeting hypertension and diabetes | Enhances biological activity; versatile compound for drug design |
Ionic Liquids | Forms ionic liquids with tricyanomethanides for solvent extraction | Effective selective solvents for alkene-alkane separation |
Agrochemicals | Development of pesticides utilizing cyanopyridine derivatives | Promising results in pest control applications |
Case Studies
Case Study 1: Anticancer Research
A study synthesized a series of this compound derivatives and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited enhanced activity against HepG2 cells, suggesting a targeted approach to cancer therapy .
Case Study 2: Ionic Liquid Applications
Research into the use of this compound tricyanomethanide highlighted its effectiveness as a solvent in separating complex mixtures. This application underscores the potential for developing more efficient industrial processes using ionic liquids derived from this compound .
Properties
Molecular Formula |
C7H7N2+ |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C7H7N2/c1-9-4-2-3-7(5-8)6-9/h2-4,6H,1H3/q+1 |
InChI Key |
YPQVJNCIBVIPOK-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.